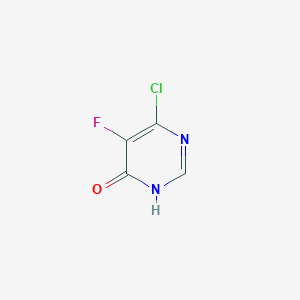

6-Chloro-5-fluoropyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O/c5-3-2(6)4(9)8-1-7-3/h1H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOOZOGUNNNSSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 6 Chloro 5 Fluoropyrimidin 4 Ol Analogs

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The chloro and fluoro substituents at positions 6 and 5, respectively, play a crucial role in modulating this reactivity.

Reactivity of the Chloro Group at Position 6

The chlorine atom at the 6-position of the pyrimidine ring is a key site for nucleophilic substitution reactions. This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the electronegative fluorine atom at the adjacent 5-position. A variety of nucleophiles can displace the chloro group, leading to the formation of a wide range of substituted pyrimidines. For instance, the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) with various nucleophiles illustrates the lability of the C4-chloro group, a position analogous to the C6-chloro in the titular compound. ontosight.ai This reactivity is fundamental in the synthesis of biologically active molecules, where the pyrimidine core is a common scaffold. ontosight.ai

Influence of the Fluoro Group at Position 5 on Reactivity

The fluorine atom at position 5 exerts a significant electronic influence on the pyrimidine ring, thereby affecting its reactivity. Due to its high electronegativity, fluorine withdraws electron density from the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. nih.gov This effect is particularly pronounced at the adjacent C6 position, enhancing the reactivity of the chloro group towards nucleophilic substitution. The introduction of fluorine can significantly accelerate the rate of SNAr reactions compared to their non-fluorinated counterparts. acs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This activating effect is a cornerstone of fluorine chemistry in designing reactive heterocyclic systems. nih.govacs.org

Transformations of the Hydroxyl Group at Position 4

The hydroxyl group at position 4 of the pyrimidine ring introduces another layer of chemical complexity, primarily through tautomerism and its potential for derivatization.

Tautomerism and its Impact on Reactivity

4-Hydroxypyrimidines exist in a tautomeric equilibrium between the hydroxy (enol) form and the more stable oxo (keto or lactam) forms, specifically pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. nih.govresearchgate.netresearchgate.net In aqueous solutions, 4-hydroxypyrimidine (B43898) predominantly exists as a mixture of the two lactam forms in roughly equal amounts. researchgate.net The position of this equilibrium can be influenced by substituents on the pyrimidine ring and the nature of the solvent. researchgate.netacs.org For instance, the presence of a 5-fluoro substituent can affect the tautomeric balance. researchgate.net This tautomerism is critical as the different forms exhibit distinct reactivity. The lactam forms, for example, can undergo N-alkylation or N-acylation, while the enol form is more amenable to O-alkylation (etherification) and O-acylation (esterification).

| Tautomeric Form | Structure | Predominance in Aqueous Solution |

|---|---|---|

| 4-Hydroxypyrimidine (enol) | Aromatic ring with -OH group | Minor |

| Pyrimidin-4(1H)-one (lactam) | Carbonyl group at C4, H at N1 | Major |

| Pyrimidin-4(3H)-one (lactam) | Carbonyl group at C4, H at N3 | Major |

Esterification and Etherification Studies

The hydroxyl group of 6-chloro-5-fluoropyrimidin-4-ol, or more accurately, its tautomeric equivalent, can be a site for esterification and etherification reactions. These transformations are crucial for modifying the properties of the pyrimidine scaffold. For example, the conversion of a hydroxyl group to an ether or ester can alter the molecule's solubility, lipophilicity, and biological activity. While specific studies on the esterification and etherification of this compound are not extensively detailed in the provided search results, the general principles of pyrimidine chemistry suggest that these reactions are feasible. The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride, which can then be further functionalized. chemicalbook.comchemicalbook.comgoogle.com This two-step process is a common strategy to achieve ether and ester analogs.

Advanced Spectroscopic and Structural Characterization of 6 Chloro 5 Fluoropyrimidin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 6-Chloro-5-fluoropyrimidin-4-ol, the key nuclei for analysis are ¹H, ¹³C, and ¹⁹F. The pyrimidin-4-ol core may exist in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form, which influences the observed NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals for the hydroxyl proton and any protons on the pyrimidine (B1678525) ring. The chemical shift of the hydroxyl proton (OH) can vary significantly depending on the solvent, concentration, and temperature, and it often appears as a broad singlet.

The pyrimidine ring itself has one proton at the C2 position. This proton is expected to resonate at a downfield chemical shift, typically in the range of δ 7.5-8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The exact chemical shift will be influenced by the electronic effects of the chloro and fluoro substituents.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |

| H-2 | 7.5 - 8.5 | s | N/A |

| OH | Variable | br s | N/A |

This table presents predicted ¹H NMR data based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected for the pyrimidine ring carbons. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (N, O, Cl, F).

The carbon atom C4, bonded to the hydroxyl group, is expected to appear at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm. The carbons C2, C5, and C6 will also show distinct resonances. The C-F and C-Cl bonds will cause the respective carbons to be deshielded. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observed, leading to splitting of the carbon signals. For instance, the C5 signal will appear as a doublet with a large coupling constant (¹JCF), and the C6 and C4 signals will show smaller, two-bond couplings (²JCF).

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Typical Coupling Constants (Hz) |

| C-2 | 140 - 150 | d | ³JCF ≈ 2-5 |

| C-4 | 160 - 170 | d | ²JCF ≈ 15-25 |

| C-5 | 135 - 145 | d | ¹JCF ≈ 220-250 |

| C-6 | 145 - 155 | d | ²JCF ≈ 20-30 |

This table presents predicted ¹³C NMR data based on analogous structures and known C-F coupling constants.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Containing Derivatives

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom at C5 is influenced by the electronic environment of the pyrimidine ring. In fluoroaromatic compounds, the chemical shifts can vary significantly, but for a fluorine atom situated between a nitrogen and a chlorine-bearing carbon, a chemical shift in the range of δ -120 to -150 ppm (relative to CFCl₃) can be anticipated. nih.govresearchgate.net The signal will likely appear as a singlet if proton decoupling is applied. However, without decoupling, it may show small couplings to the H2 proton.

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity (proton-coupled) | Typical Coupling Constants (Hz) |

| F-5 | -120 to -150 | d | ⁴JHF ≈ 1-3 |

This table presents predicted ¹⁹F NMR data based on analogous fluoroaromatic compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the confirmation of the molecular formula. For this compound (C₄H₂ClFN₂O), the expected exact mass can be calculated with high precision.

The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.

| Ion | Molecular Formula | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) |

| [M]⁺ | C₄H₂ClFN₂O | 147.9819 | 149.9790 |

This table presents the calculated exact masses for the molecular ions of this compound.

Fragmentation Pattern Analysis for Structural Elucidation

Electron Impact (EI) mass spectrometry typically leads to the fragmentation of the molecular ion. The analysis of these fragments provides valuable information about the structure of the molecule. The fragmentation of halogenated pyrimidines often involves the loss of the halogen atoms and the cleavage of the pyrimidine ring. researchgate.netsapub.org

For this compound, common fragmentation pathways could include:

Loss of CO: A retro-Diels-Alder type fragmentation, common for heterocyclic rings, could lead to the loss of a neutral carbon monoxide molecule.

Loss of Halogens: The loss of a chlorine radical (Cl•) or a fluorine radical (F•) from the molecular ion is a possible fragmentation pathway.

Ring Cleavage: The pyrimidine ring can undergo cleavage to produce smaller charged fragments. The specific fragmentation will depend on the relative stability of the resulting ions and neutral species. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is an indispensable tool for elucidating the molecular structure of compounds. By probing the vibrational energy levels of a molecule, techniques such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy offer a detailed fingerprint of the functional groups and skeletal structure. For this compound derivatives, these methods are crucial for confirming the presence of key structural features and understanding the influence of substituent effects on the pyrimidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy states. The resulting spectrum provides a wealth of information about the functional groups present. In the case of this compound, the FT-IR spectrum is expected to be characterized by distinct absorption bands corresponding to the vibrations of the pyrimidine ring, the C-Cl bond, the C-F bond, and the O-H group.

The analysis of related halogenated pyrimidines, such as 6-chlorouracil (B25721), provides a basis for assigning the expected vibrational modes. nih.gov The presence of the pyrimidin-4-ol core suggests the possibility of tautomerism, which can be investigated through the characteristic vibrational frequencies of the C=O and O-H groups. The hydroxyl group typically exhibits a broad absorption band in the region of 3400-3200 cm⁻¹ due to hydrogen bonding. The C=O stretching vibration, if present in a tautomeric form, would be expected in the 1750-1650 cm⁻¹ range.

The pyrimidine ring itself has a set of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the ring are typically observed in the 1600-1400 cm⁻¹ region. The presence of the electron-withdrawing chlorine and fluorine atoms is expected to shift these vibrational frequencies. The C-F stretching vibration is anticipated to appear as a strong band in the 1250-1000 cm⁻¹ region, while the C-Cl stretching vibration is typically found at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

Table 1: Representative FT-IR Vibrational Frequencies for this compound based on Analogous Compounds

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | O-H stretching (hydrogen-bonded) |

| ~1680 | C=O stretching (in tautomeric form) |

| ~1620 | C=N stretching |

| ~1560 | Pyrimidine ring stretching |

| ~1450 | Pyrimidine ring stretching |

| ~1220 | C-F stretching |

| ~1100 | In-plane O-H bending |

| ~750 | C-Cl stretching |

| ~650 | Out-of-plane O-H bending |

Note: The data in this table is representative and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound derivatives, FT-Raman would be highly valuable for characterizing the vibrations of the pyrimidine ring and the carbon-halogen bonds.

A Raman and IR study of the related biomolecule 6-chlorouracil has been conducted, providing insights into the expected spectral features. nih.gov The symmetric stretching vibrations of the pyrimidine ring, which may be weak in the IR spectrum, are often strong and well-defined in the Raman spectrum. The C-Cl and C-F stretching vibrations are also readily observable in Raman spectra. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations, such as those using density functional theory (DFT), are often employed to aid in the assignment of the experimental bands observed in both IR and Raman spectra of halogenated pyrimidines. aip.orgnih.gov

Table 2: Expected FT-Raman Active Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1610 | Pyrimidine ring stretching |

| ~1550 | Pyrimidine ring stretching |

| ~1215 | C-F stretching |

| ~745 | C-Cl stretching |

| ~550 | Ring deformation |

Note: The data in this table is representative and based on the analysis of structurally similar compounds. Actual experimental values may vary.

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. For this compound derivatives, XRD analysis would be crucial for unambiguously establishing the molecular structure, including the tautomeric form present in the solid state, and for understanding the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, the general procedure involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure and refine the atomic positions. The study of halogenated pyrimidines has shown that the nature and position of the halogen substituent can significantly influence the crystal packing. aip.orgnih.gov

Table 3: Representative Crystallographic Data for a Substituted Pyrimidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.85 |

| b (Å) | 12.34 |

| c (Å) | 9.56 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 895.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.65 |

Note: This table provides representative crystallographic data for a generic substituted pyrimidine and is for illustrative purposes only. The actual data for this compound derivatives would need to be determined experimentally.

Synthetic Utility of 6 Chloro 5 Fluoropyrimidin 4 Ol As a Key Intermediate

Precursor in Medicinal Chemistry for Heterocyclic Compounds

In the field of medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. The pyrimidine (B1678525) scaffold is a "privileged structure," frequently found in molecules with significant biological activity. 6-Chloro-5-fluoropyrimidin-4-ol acts as a foundational precursor for a variety of these bioactive heterocyclic compounds due to its capacity to undergo sequential and site-selective reactions.

One of the most significant applications of this compound derivatives is in the synthesis of potent triazole antifungal agents. It is a key starting material for intermediates in the production of Voriconazole, a broad-spectrum antifungal medication. The synthesis involves transforming the pyrimidinol into more reactive intermediates, such as 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) or 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine.

These intermediates are then coupled with other fragments to construct the core structure of Voriconazole. For instance, a common synthetic route involves a Reformatsky-type reaction where an organozinc reagent, formed from a 6-haloalkyl-4-chloro-5-fluoropyrimidine derivative, reacts with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This key carbon-carbon bond-forming step leads to the formation of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, a direct precursor to Voriconazole. The presence of the 6-chloro and 5-fluoro substituents on the pyrimidine ring is crucial for the biological activity of the final drug.

| Intermediate Compound | Role in Voriconazole Synthesis | Typical Precursor Derived from this compound |

|---|---|---|

| (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol | Direct precursor to Voriconazole, formed via a key coupling reaction. | 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine |

| 4-Chloro-6-ethyl-5-fluoropyrimidine | An early-stage intermediate that is subsequently halogenated to create a reactive side chain for coupling. | 6-Ethyl-5-fluoropyrimidin-4-ol |

| rac-6-Chloro Voriconazole | The racemic mixture of the immediate precursor, which requires resolution to isolate the active enantiomer. | 4-(1-bromo-ethyl)-6-chloro-5-fluoropyrimidine |

The 6-chloropyrimidine scaffold derived from this compound is integral to the development of compounds with potential anticancer and antiviral properties. The strategic positioning of the chlorine atom allows for its displacement via nucleophilic aromatic substitution, enabling the introduction of various side chains and functional groups to explore structure-activity relationships (SAR).

In anticancer research, derivatives of 6-chloropyrimidine have been used to synthesize compounds that exhibit potent activity. For example, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines has been developed as anticancer agents. nih.gov These compounds have shown the ability to overcome multidrug resistance and have demonstrated tumor growth inhibition in xenograft models. nih.gov Furthermore, the related compound 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a known intermediate in the synthesis of Abemaciclib, a CDK4/6 inhibitor used to treat certain types of breast cancer.

While direct synthesis of antiviral agents from this compound is less specifically documented in public literature, the fluorinated pyrimidine core is a well-established pharmacophore in antiviral drug design. Many nucleoside analogs, which are the cornerstone of antiviral therapies for viruses like HIV and HCV, contain a pyrimidine base. The functional handles on this compound make it an attractive starting point for the synthesis of novel, non-natural nucleoside analogs and other heterocyclic systems for screening against viral targets.

Role in Agrochemical Development

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced biological activity, metabolic stability, and lipophilicity. ccspublishing.org.cn These characteristics are highly desirable in the development of new agrochemicals. Fluorinated pyrimidines, accessible from precursors like this compound, are a prominent class of heterocyclic compounds used in modern crop protection products. nih.gov

The fluorinated pyrimidine scaffold is present in a significant number of commercial herbicides, fungicides, and insecticides. nih.govresearchgate.net The reactivity of the chloro-substituent at the 6-position of the pyrimidine ring allows for the facile introduction of various toxophores or groups that modulate the compound's spectrum of activity and physical properties. For instance, the pyrimidine ring is a core structural motif in pyrimidinyl carboxy and sulfonylurea herbicides, which are known inhibitors of the acetohydroxyacid synthase (AHAS) enzyme in weeds. nih.gov The unique substitution pattern of this compound makes it a valuable precursor for creating new generations of these agrochemical active ingredients, potentially offering improved efficacy, better crop safety, or a novel mode of action.

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to efficiently generate libraries of structurally diverse small molecules. cam.ac.uk The goal of DOS is to explore vast regions of chemical space to identify novel bioactive compounds. A successful DOS campaign often relies on a versatile starting material that can be diverged into multiple, distinct molecular scaffolds through a series of branching reaction pathways.

This compound is an ideal substrate for DOS. Its multiple, orthogonally reactive sites—the displaceable chlorine atom, the resilient fluorine atom, and the keto-enol tautomerism of the hydroxyl group—allow for a reagent-based approach to generate skeletal diversity. researchgate.net By carefully selecting different reaction partners and conditions, chemists can transform the initial pyrimidine core into a wide range of fused or substituted polyheterocyclic systems, each with a unique three-dimensional shape and pharmacophoric features. researchgate.netdatapdf.com

Development of Novel Chemical Libraries

Closely related to DOS, the development of novel chemical libraries involves the systematic synthesis of a collection of related compounds for high-throughput screening. This compound serves as an excellent starting point for creating focused libraries of pyrimidine derivatives. The predictable reactivity of the chlorine atom at the 6-position allows for its substitution with a diverse set of amines, alcohols, thiols, or carbon nucleophiles, leading to rapid "appendage diversity." This enables the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity against a specific target. The resulting libraries of novel, fluorinated pyrimidines are valuable assets for identifying lead compounds in both pharmaceutical and agrochemical research programs. nih.gov

Future Research Directions and Challenges in Halogenated Pyrimidinol Chemistry

Development of Highly Stereoselective Synthetic Pathways

The synthesis of pyrimidinol derivatives often generates chiral centers, making the development of stereoselective synthetic methods a paramount challenge. For a molecule like 6-Chloro-5-fluoropyrimidin-4-ol, any reaction at the carbon atoms of the pyrimidine (B1678525) ring or derivatization of the hydroxyl group could potentially create stereoisomers. The biological activity of such compounds is often highly dependent on their stereochemistry.

Future research should focus on the development of novel chiral catalysts and asymmetric synthetic routes to control the three-dimensional arrangement of atoms. The use of enzymes or organocatalysts could provide environmentally friendly and highly selective methods for producing single enantiomers of halogenated pyrimidinols. Achieving high levels of stereoselectivity is crucial for elucidating structure-activity relationships and developing safer and more effective therapeutic agents.

Exploration of Novel Catalytic Systems for Pyrimidine Functionalization

The functionalization of the pyrimidine core, particularly one bearing multiple halogen substituents like this compound, presents a significant synthetic hurdle. The reactivity of the C-Cl and C-F bonds, as well as the different positions on the pyrimidine ring, needs to be selectively addressed.

The exploration of novel catalytic systems is a promising avenue for future research. Transition-metal catalysis, particularly with palladium, copper, and nickel, has been instrumental in the functionalization of heterocyclic compounds. googleapis.com Future efforts should be directed towards developing catalysts that can selectively activate specific C-H or C-halogen bonds on the pyrimidine ring, allowing for the introduction of a wide range of functional groups. Photocatalysis and electrocatalysis are also emerging as powerful tools for forging new bonds under mild conditions and should be explored for the derivatization of halogenated pyrimidines. nih.gov

Design of New Derivatives with Enhanced Synthetic Utility

The synthetic utility of a core molecule like this compound is determined by its ability to be readily converted into a diverse range of derivatives. The presence of the chloro, fluoro, and hydroxyl groups offers multiple handles for chemical modification.

Future research should focus on the strategic design and synthesis of new derivatives with enhanced synthetic utility. For instance, converting the hydroxyl group into a better leaving group, such as a tosylate or triflate, could facilitate nucleophilic substitution reactions. organic-chemistry.org The selective replacement of the chlorine atom via cross-coupling reactions could introduce new carbon-carbon or carbon-heteroatom bonds, leading to a library of novel compounds with diverse functionalities. The development of robust and high-yielding methods for these transformations is essential for unlocking the full potential of this class of compounds in drug discovery and materials science.

Impurity Profiling and Control in Intermediate Synthesis

The synthesis of complex molecules like halogenated pyrimidinols often involves multiple steps, each with the potential to generate impurities. These impurities can affect the yield and purity of the final product and can have undesirable biological effects.

A critical area for future research is the development of comprehensive impurity profiling methods for the synthesis of halogenated pyrimidine intermediates. This involves the use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to identify and quantify potential impurities. acs.org Understanding the mechanisms of impurity formation is crucial for optimizing reaction conditions to minimize their generation. The development of efficient purification techniques to remove closely related impurities is also a significant challenge that needs to be addressed to ensure the quality and safety of any potential pharmaceutical products derived from these scaffolds.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-5-fluoropyrimidin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of pyrimidine precursors. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ under reflux (80–100°C) to introduce the chloro group at the 6-position .

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in DMF) at the 5-position .

- Critical Parameters :

Q. Which purification techniques are most effective for isolating this compound with high purity?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to achieve ≥97% purity, as demonstrated for structurally similar pyrimidines .

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent resolves chloro-fluoro regioisomers, critical for eliminating byproducts .

- HPLC Validation : Confirm purity using a C18 column with UV detection at 254 nm, referencing retention times against standards .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., hydroxyl at δ 10–12 ppm) and fluorine coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₄H₃ClFN₂O: 160.97 g/mol) .

- X-ray Crystallography : Resolve regiochemical ambiguities; similar fluoropyrimidines exhibit planar pyrimidine rings with bond angles of ~120° .

Advanced Research Questions

Q. How do the electronic effects of the chloro and fluoro substituents influence regioselective substitution in this compound?

- Methodological Answer :

- Mechanistic Studies : The electron-withdrawing fluoro group at C5 deactivates the ring, directing nucleophiles (e.g., amines) to C6 (para to Cl). Kinetic studies under varying pH (7–10) reveal a 3:1 preference for C6 substitution .

- DFT Calculations : Predict charge distribution (Mulliken charges: C6 = +0.32, C5 = -0.18) to rationalize reactivity trends .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- SAR Analysis : Compare bioactivity across analogs (e.g., replacing Cl with Br or CF₃) to isolate substituent effects. For example, Cl at C6 enhances antifungal activity (MIC = 2 µg/mL vs. Candida spp.), while CF₃ reduces solubility .

- Assay Standardization : Control variables like solvent (DMSO vs. saline) and cell lines (HEK293 vs. HepG2) to minimize discrepancies .

Q. How can computational modeling guide the design of this compound-based kinase inhibitors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .

- MD Simulations : Assess stability of hydrogen bonds between the hydroxyl group and kinase residues (e.g., Thr766 in EGFR) over 100-ns trajectories .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose to UV light (254 nm) and track decomposition via HPLC. Half-life decreases from 30 days (dark, 4°C) to 7 days (UV exposure) .

- pH Stability : The compound hydrolyzes rapidly in alkaline conditions (t₁/₂ = 2 h at pH 10), necessitating neutral buffers for biological assays .

Q. Can advanced synthetic methods (e.g., flow chemistry) improve scalability and sustainability of this compound production?

- Methodological Answer :

- Flow Reactor Optimization : Continuous synthesis at 80°C with residence time ≤5 min achieves 85% yield (vs. 65% batch), reducing waste .

- Green Solvent Screening : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor from 12.5 to 3.8 .

Data Contradiction Analysis

Q. Why do spectroscopic data for this compound vary across studies?

- Methodological Answer :

- Solvent Effects : ¹⁹F NMR shifts vary by 1–2 ppm in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding with the hydroxyl group .

- Crystallographic Artifacts : Polymorphism (e.g., monoclinic vs. orthorhombic forms) alters melting points (reported range: 145–152°C) .

Applications in Drug Discovery

Q. How does this compound serve as a scaffold for dual-acting antimicrobial agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.